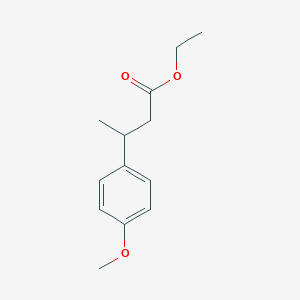
4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide were designed and synthesized . Another study reported the synthesis of 3-[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2 H-chromen-4-ol derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
The study of benzothiazole derivatives, including compounds related to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzamide, has led to the development of novel synthetic methods and the discovery of compounds with significant biological activities. For instance, the synthesis of bicyclic 1,2,3,4-tetrahydro-1,4-benzodiazepin-5-ones from 2-(o-nitrobenzoyl)-1,2-thiazine-1-oxides illustrates the utility of benzothiazole derivatives in accessing 'privileged' structures in medicinal chemistry, highlighting their potential for drug discovery (Hemming & Loukou, 2004).
Antibacterial Applications
Benzothiazole derivatives have been reported to exhibit potent antibacterial activities. For example, hydroxy-substituted benzothiazole derivatives have shown significant activity against Streptococcus pyogenes, a pathogen responsible for a variety of infections. The synthetic approach and the biological evaluation of these derivatives underscore their potential in addressing antibiotic resistance (Gupta, 2018).
Spectroscopic Analysis and Drug Design
The structural and vibrational analysis of benzothiazole derivatives through techniques like FTIR, Raman, and DFT studies plays a crucial role in drug design and development. Such studies not only provide insights into the chemical reactivity of compounds but also help in predicting their biological activity, as seen in the analysis of specific benzothiazole derivatives which suggested their potential as drug candidates based on their spectroscopic and drug-likeness descriptors (Ünsalan et al., 2020).
Anticonvulsant Properties
The exploration of benzothiazole derivatives for their anticonvulsant properties has led to the identification of compounds with significant activity in this regard. For instance, a series of 4-thiazolidinone derivatives, designed to interact with benzodiazepine receptors, demonstrated considerable anticonvulsant activity, highlighting the versatility of benzothiazole-based compounds in therapeutic applications (Faizi et al., 2017).
Pharmaceutical Chemistry and Drug Development
The synthesis and evaluation of benzothiazole derivatives for their pharmaceutical properties, such as antimicrobial and antitumor activities, are crucial aspects of drug development. Studies have shown that novel derivatives of benzothiazole, including those with nitro substituents, possess significant biological activities, thereby contributing to the development of new therapeutic agents (Gupta, 2018).
Wirkmechanismus
Target of Action
It’s known that benzothiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to impact a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .
Pharmacokinetics
The solubility of similar compounds in various solvents like benzene, acetone, and methanol has been reported , which could impact the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Action Environment
The stability of similar compounds at room temperature has been reported , which could potentially influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S2/c15-13(18)8-5-6-12(10(7-8)17(19)20)22-14-16-9-3-1-2-4-11(9)21-14/h1-7H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLERKTDWNSIJGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)


![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)


![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3,4-dihydrochromen-7-yl)oxymethyl]aziridine](/img/structure/B2970792.png)
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B2970794.png)
